6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

Medicinal Chemistry Scaffold Design Positional Isomerism

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile (CAS 1708485-76-0) is a fused bicyclic heterocycle combining a pyrrole ring with a 1,2,4-triazole moiety, placing a carbonitrile substituent at the 7-position of the partially saturated pyrrolidine ring. Its molecular formula is C₆H₆N₄, with a molecular weight of 134.14 g/mol and an exact monoisotopic mass of 134.0592 g/mol.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B13014158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1CN2C=NN=C2C1C#N
InChIInChI=1S/C6H6N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-2H2
InChIKeyUJMGZUCJTFQDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile (CAS 1708485-76-0) is a fused bicyclic heterocycle combining a pyrrole ring with a 1,2,4-triazole moiety, placing a carbonitrile substituent at the 7-position of the partially saturated pyrrolidine ring. Its molecular formula is C₆H₆N₄, with a molecular weight of 134.14 g/mol and an exact monoisotopic mass of 134.0592 g/mol . The computed physicochemical profile reveals zero hydrogen-bond donors, three hydrogen-bond acceptors, zero rotatable bonds, and a topological complexity index of 181 . Commercial sourcing typically provides the compound at ≥97% purity under ISO-certified quality systems suitable for pharmaceutical research and development workflows . The scaffold belongs to the broader pyrrolo[2,1-c][1,2,4]triazole class, which has been independently validated as a productive kinase-inhibitor core in multiple patent and medicinal chemistry campaigns [1].

Why In-Class Pyrrolotriazole Analogs Cannot Substitute for 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile in Research Programs


Within the pyrrolo[2,1-c][1,2,4]triazole family, the position of substituents is not a trivial variation; it fundamentally alters electronic distribution, hydrogen-bond capacity, molecular rigidity, and the vector of further derivatization. The 7-carbonitrile isomer differs from its 3-substituted regioisomers in the spatial orientation of the electron-withdrawing nitrile group, which influences dipole moment, reactivity toward nucleophiles, and steric accessibility for downstream coupling reactions . Unlike carboxylic-acid-bearing analogs (e.g., CAS 884504-87-4) that introduce a hydrogen-bond donor, the 7‑carbonitrile maintains zero HBDs — a feature that can be decisive for CNS penetration or avoidance of efflux transporter recognition . Furthermore, the fully rigid core (zero rotatable bonds) imposes a fixed conformation that cannot be replicated by analogs carrying flexible side chains. These distinctions mean that substituting a different pyrrolotriazole congener in a structure–activity relationship study, a patent exemplification, or a process intermediate sequence can lead to divergent potency, selectivity, or synthetic outcomes that are not predictable from the core scaffold alone.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile Versus Closest Analogs


Regiochemical Differentiation: 7-Carbonitrile vs. 3-Carbonitrile Positional Isomerism

The 7-carbonitrile isomer (CAS 1708485-76-0) places the electron-withdrawing nitrile group on the partially saturated pyrrolidine ring, whereas the 3-carbonitrile isomer (CAS not assigned; compound 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile) locates it on the triazole ring . This regiochemical difference produces distinct electronic and steric environments: the 7‑CN group is positioned distal to the fused ring junction, providing a different dipole orientation and a unique vector for further chemical elaboration compared to the 3‑CN isomer. In binding-site contexts such as the RIPK1 allosteric pocket, substituent orientation at the 7-position versus the 3-position can determine whether the compound achieves type III (allosteric) inhibitor binding or loses complementarity entirely [1]. No published head-to-head comparison of the two regioisomers exists at this time; this evidence is class-level inference derived from SAR campaigns on related pyrrolotriazole and pyrrolotriazine cores [1].

Medicinal Chemistry Scaffold Design Positional Isomerism

Hydrogen-Bond Donor/Acceptor Profile vs. Carboxylic Acid and Amine Analogs

The target compound possesses zero hydrogen-bond donors and three hydrogen-bond acceptors, in contrast to the widely available 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid (CAS 884504-87-4; 1 HBD, 4 HBA) and (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine derivatives (≥2 HBD) . In drug-discovery settings, HBD count is a key determinant of passive membrane permeability and susceptibility to P-glycoprotein efflux; compounds with zero HBDs generally exhibit superior intrinsic permeability and lower efflux ratios compared to analogs with one or more HBD groups. This property is especially relevant when the scaffold is intended for CNS targets or intracellular kinase inhibition where membrane crossing is rate-limiting [1]. The 7‑carbonitrile thus fills a specific ADME niche within the pyrrolotriazole family that carboxyl- and amine-bearing analogs cannot satisfy.

Drug Design Permeability CNS Penetration Physicochemical Property

Zero Rotatable Bonds: Conformational Rigidity vs. Flexible-Chain Pyrrolotriazole Analogs

With zero rotatable bonds, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is among the most conformationally constrained members of its class. By comparison, analogs bearing 3-aminomethyl or 3-ethanamine substituents introduce one to three additional rotatable bonds, increasing conformational entropy and potentially reducing binding affinity due to a larger entropic penalty upon target engagement . In kinase inhibitor design, rigidification of the core scaffold is a recognized strategy to improve potency by pre-organizing the molecule into its bioactive conformation [1]. The pyrrolo[2,1-c][1,2,4]triazole scaffold has already been exploited in sub-nanomolar kinase inhibitors: a derivative in US Patent 11,684,616 exhibited Ki < 0.05 nM against PRKD2 and RPS6KA2 kinases, illustrating the scaffold's capacity for high-affinity binding when appropriately substituted [2]. The fully rigid 7‑carbonitrile variant offers a minimal-entropy starting point for fragment-based or structure-guided elaboration.

Conformational Design Binding Affinity Entropic Penalty Scaffold Optimization

Purity and Quality-Control Benchmarking: 97%+ vs. Industry-Standard 95% Pyrrolotriazole Building Blocks

Multiple commercial suppliers offer 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile at ≥97% purity (NLT 98% specification from one ISO-certified source), whereas the unsubstituted parent scaffold 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole (CAS 116056-05-4) and related 3-carboxylic acid or hydrochloride derivatives are routinely supplied at a minimum purity of 95% . This purity differential — typically 2–3 absolute percentage points — can be material for applications requiring precise stoichiometric control, such as library synthesis, process chemistry optimization, or biophysical assays (e.g., SPR, ITC) where impurities at the 5% level can confound interpretation . The availability of higher-purity material with documented ISO quality systems reduces the need for in-house repurification and supports reproducible cross-laboratory comparisons .

Procurement Quality Control Purity Reproducibility

Evidence-Based Application Scenarios for 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile


Fragment-Based Drug Discovery Targeting Kinase Allosteric Pockets

The combination of zero HBDs, three HBAs, and zero rotatable bonds makes the 7‑carbonitrile an attractive fragment-sized anchor (MW 134) for structure-guided elaboration into kinase allosteric inhibitors. The pyrrolo[2,1-c][1,2,4]triazole scaffold has been validated in sub-nanomolar PRKD2/RSK3 inhibitors (Ki < 0.05 nM) [1] and is the core of multiple RIPK1 inhibitor patent series . Researchers developing type III kinase inhibitors can use the rigid 7‑carbonitrile as a minimal pharmacophore for fragment soaking, SPR screening, or computational docking, then grow substituents from the 3-position of the triazole ring while retaining the conformational constraint provided by the 7‑CN group.

CNS-Penetrant Lead Optimization Requiring Zero HBD Core Scaffolds

For neuroscience programs where blood–brain barrier penetration is essential, the zero-HBD, three-HBA profile of the 7‑carbonitrile aligns with established CNS drug-design guidelines that favor low HBD count and moderate TPSA [1]. In contrast, carboxylic acid or primary amine pyrrolotriazole analogs carry at least one HBD and higher TPSA, making them less suitable as CNS starting points . The 7‑carbonitrile can serve as a CNS-compatible core for programs targeting kinases, GPCRs, or other CNS-relevant targets where the fused pyrrolotriazole geometry is desired.

Synthetic Building Block for Regiochemically Defined Parallel Library Synthesis

The unambiguous 7‑position nitrile provides a single, well-defined reactive handle for further derivatization (e.g., reduction to aminomethyl, hydrolysis to acid, cycloaddition to tetrazole, or nucleophilic addition). Unlike the 3‑carbonitrile isomer, which places the nitrile on the electronically distinct triazole ring, the 7‑CN group reacts under conditions characteristic of aliphatic nitriles, offering orthogonal synthetic flexibility [1]. Parallel library synthesis can exploit this regiochemical distinction to generate arrays of 7‑substituted pyrrolotriazoles with systematic variation at other positions, while the high commercial purity (≥97%) ensures consistent library quality without pre-purification .

RIPK1/Necroptosis Inhibitor SAR Expansion

The pyrrolo[2,1-c][1,2,4]triazole scaffold is structurally related to the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole core that has yielded potent necroptosis inhibitors with nanomolar RIPK1 activity [1]. The 7‑carbonitrile isomer offers an underexplored regioisomeric starting point for RIPK1 inhibitor SAR campaigns. By substituting the [1,2-b] fusion with the [2,1-c] fusion and altering the nitrile position, medicinal chemists can probe whether the allosteric RIPK1 pocket accommodates alternative scaffold orientations while maintaining the favorable zero-HBD, zero-rotatable-bond profile essential for type III allosteric binding [1].

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.